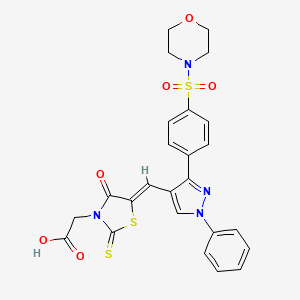![molecular formula C27H27N5O4S B12016743 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016743.png)
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a hydrazide group, a triazole ring, and various aromatic substituents, making it a subject of interest in medicinal chemistry and materials science.
准备方法
合成路线与反应条件
N'-[(E)-(2,5-二甲氧基苯基)亚甲基]-2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的合成通常需要多步反应:
酰肼中间体的形成: 第一步涉及将合适的酰氯与水合肼反应,形成酰肼中间体。
三唑环的合成: 在酸性条件下,芳香醛和硫代半碳酰肼发生环化反应,合成三唑环。
缩合反应: 最后一步是将酰肼中间体与三唑衍生物在合适的催化剂(如乙酸)存在下缩合,生成目标化合物。
工业生产方法
工业生产该化合物可能涉及优化上述合成路线以提高产率和纯度。连续流动合成和自动化反应器等技术可以有效地扩大生产过程。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲氧基和硫代基上,导致形成亚砜或砜。
还原: 还原反应可以针对偶氮甲基(C=N)键,将其转化为胺。
取代: 亲电芳香取代反应可以在苯环上发生,允许进一步的功能化。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在控制条件下,溴或硝酸等试剂可以促进取代反应。
主要产品
氧化: 亚砜和砜。
还原: 相应的胺。
取代: 卤代或硝化衍生物。
科学研究应用
化学
在化学领域,该化合物用作合成更复杂分子结构单元。其独特的结构允许进行各种化学修饰,使其在开发新材料和催化剂方面具有价值。
生物学
在生物学方面,该化合物已显示出作为抗菌和抗真菌剂的潜力。其与生物膜和蛋白质相互作用的能力使其成为药物开发的候选者。
医药
在药物化学领域,该化合物因其潜在的治疗特性而受到研究,包括抗炎和抗癌活性。其三唑环已知可以增强与生物靶标的结合亲和力,使其成为有希望的先导化合物。
工业
在工业上,该化合物可以用于开发先进材料,如聚合物和涂层,因为它具有稳定性和反应性。
作用机制
N'-[(E)-(2,5-二甲氧基苯基)亚甲基]-2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的作用机制涉及其与酶和受体等分子靶标的相互作用。三唑环和酰肼基促进与活性部位的结合,抑制酶活性或调节受体功能。这种相互作用会破坏细胞过程,从而导致抗菌或抗癌作用。
相似化合物的比较
类似化合物
- N'-[(E)-(3,4-二甲氧基苯基)亚甲基]-2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
- N'-[(E)-(2,3-二甲氧基苯基)亚甲基]-2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼
独特性
与类似化合物相比,N'-[(E)-(2,5-二甲氧基苯基)亚甲基]-2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼因其在苯环上的特定取代模式而脱颖而出,这可以影响其反应性和结合特性。这种独特的结构可以增强其在某些应用中的功效,如抗菌活性或材料科学。
这份详细概述全面概述了N'-[(E)-(2,5-二甲氧基苯基)亚甲基]-2-{[4-(4-乙氧基苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼,重点介绍了其合成、反应、应用和独特特性。
属性
分子式 |
C27H27N5O4S |
|---|---|
分子量 |
517.6 g/mol |
IUPAC 名称 |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N5O4S/c1-4-36-22-12-10-21(11-13-22)32-26(19-8-6-5-7-9-19)30-31-27(32)37-18-25(33)29-28-17-20-16-23(34-2)14-15-24(20)35-3/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-17+ |
InChI 键 |
MYYNRXIIGYQUGY-OGLMXYFKSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4 |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12016666.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12016671.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016679.png)
![[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12016686.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12016701.png)
![N,N-Diethyl-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12016706.png)
![N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B12016710.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12016718.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12016723.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12016732.png)
![2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B12016736.png)



